

Structure-Activity Relationship of Cherimolacyclopeptide E Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Cyclopptide 1*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of cherimolacyclopeptide E and its synthetic analogs, focusing on their cytotoxic and antimicrobial activities. The data presented is compiled from published research and is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity of Cherimolacyclopeptide E and its Analogs

The following table summarizes the reported biological activities of natural and synthetic cherimolacyclopeptide E, alongside its alanine-substituted analogs. A notable discrepancy exists in the literature regarding the cytotoxicity of synthetic cherimolacyclopeptide E, with some studies reporting potent activity while others indicate weak to no activity. This suggests potential variations in synthetic protocols, compound purity, or experimental conditions.

Compound	Modification	Cell Line	Cytotoxicity (IC ₅₀ /CTC ₅₀ μM)	Antimicrobial Activity (MIC μg/mL)
Natural				P. aeruginosa, E. coli, C. albicans: 6-12.5[2][3]
Cherimolacyclop peptide E	-	KB	0.017[1]	
Synthetic				E. coli: Low activity[1]
Cherimolacyclop peptide E (1)	-	KB	> 100[1]	
MOLT-4, Jurkat T, MDA-MB-231, KB	Weakly cytotoxic[4]	-		
DLA	2.76[3]	-		
EAC	4.96[3]	-		
Analog 3	Gly ² -> Ala	KB	6.3[4]	-
MDA-MB-231	10.2[4]	-		
Analog 7	Gly ⁶ -> Ala	KB	7.8[4]	-
MDA-MB-231	7.7[4]	-		

KB: Human nasopharyngeal carcinoma; DLA: Dalton's lymphoma ascites; EAC: Ehrlich's ascites carcinoma; MDA-MB-231: Human breast adenocarcinoma; MOLT-4: Human T-cell leukemia; Jurkat T: Human T-cell leukemia.

Experimental Protocols

Solid-Phase Peptide Synthesis of Cherimolacyclopeptide E and Analogs

The synthesis of cherimolacyclopeptide E and its analogs is typically achieved via solid-phase peptide synthesis (SPPS).[1][4] A common approach involves the use of Fmoc/tert-butyl-protected amino acids on a 2-chlorotriptyl chloride resin.[1] The linear peptide is assembled on

the solid support, followed by cleavage from the resin and subsequent macrocyclization in solution to yield the final cyclic peptide.

An alternative strategy employs a Kenner sulfonamide "safety-catch" linker, which facilitates the on-resin cyclization of the peptide.^[4] The synthesized peptides are then purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Cytotoxicity Assay (MTT Assay)

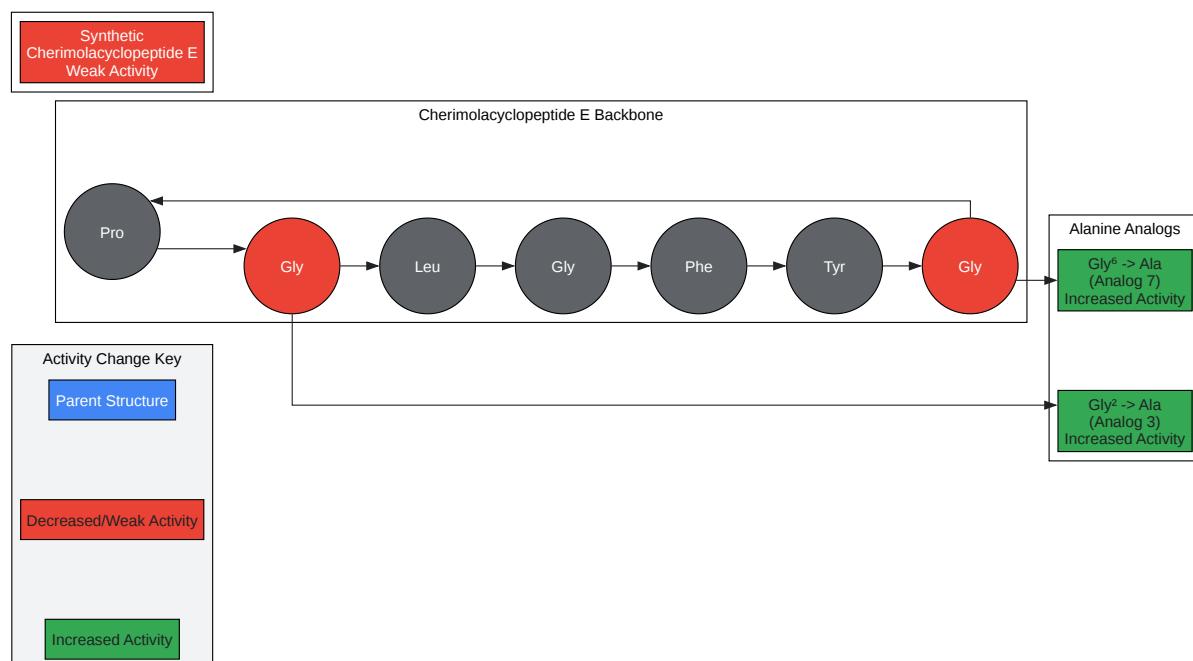
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[5]

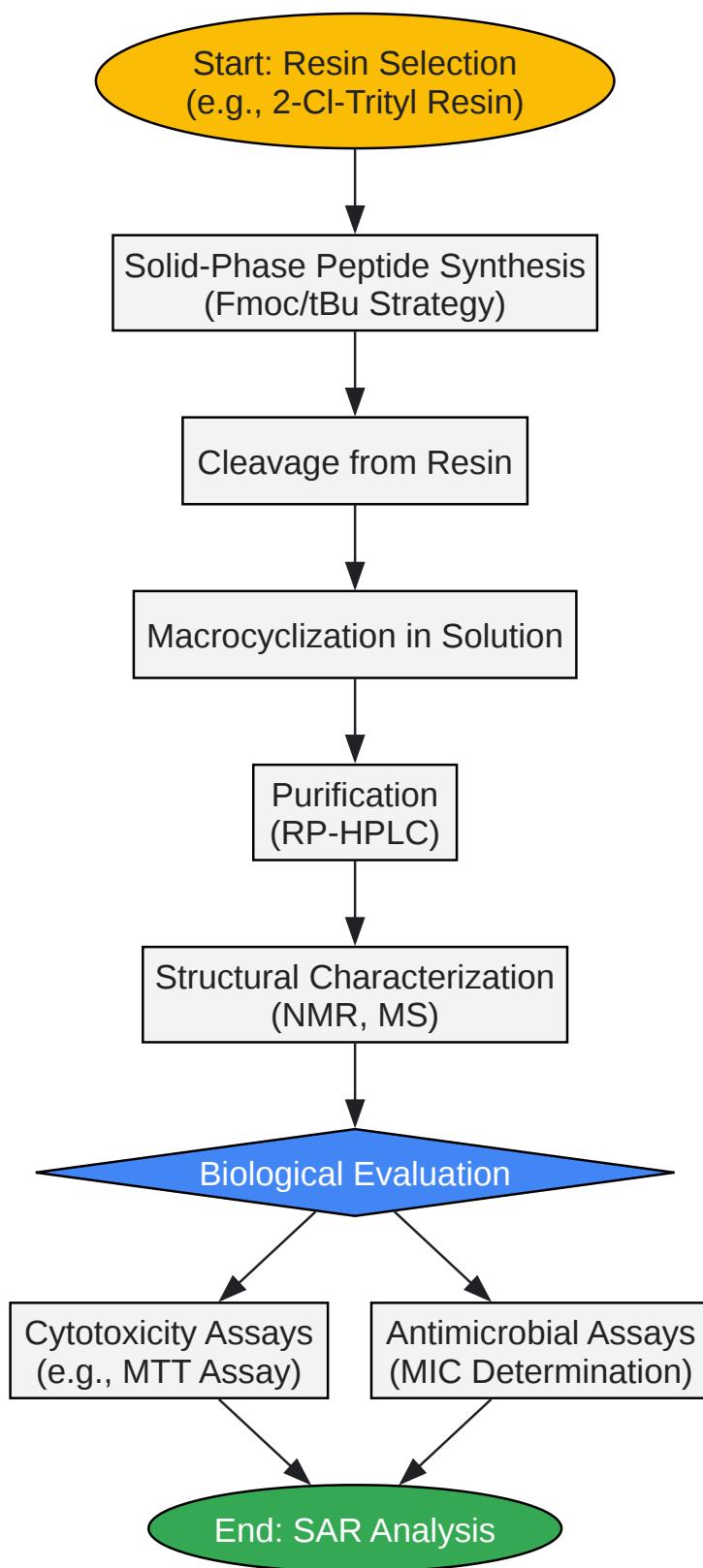
- Cell Seeding: Cancer cells (e.g., KB, MDA-MB-231) are seeded in 96-well plates at a density of approximately 5×10^4 cells per well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (cherimolacyclopeptide E or its analogs) and incubated for a further 48-72 hours.
- MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
- Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
- IC_{50} Determination: The half-maximal inhibitory concentration (IC_{50}), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Visualizations

Structure-Activity Relationship of Alanine-Screening Analogs

The following diagram illustrates the impact of substituting glycine residues with alanine on the cytotoxic activity of cherimolacyclopeptide E. This "alanine scan" helps to identify amino acid positions that are critical for the compound's biological activity.





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